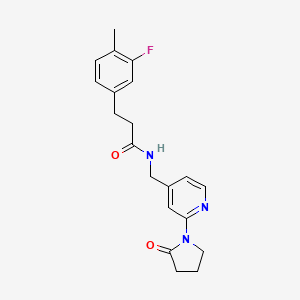

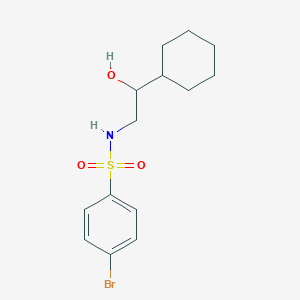

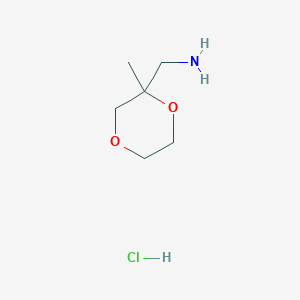

![molecular formula C23H21NO4S B2726451 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate CAS No. 308297-73-6](/img/structure/B2726451.png)

3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing a benzo[d]thiazol-2-yl group are often used in medicinal chemistry due to their diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antimicrobial Applications

Coumarin-thiazole derivatives, including compounds structurally related to the one mentioned, have been studied for their antimicrobial properties. These derivatives can be incorporated into polymers to impart antimicrobial activity. For example, a study synthesized a coumarin-thiazole derivative and incorporated it into a polyurethane varnish, demonstrating significant antimicrobial effects against various microorganisms. This suggests potential applications in antimicrobial coatings and materials (El‐Wahab et al., 2014).

Anticancer Activities

Research into the anticancer properties of chromenones bearing benzothiazole moieties has shown promising results. One study synthesized a series of novel chromenones with a benzothiazole moiety and evaluated their in vitro antitumor activities against several cancer cell lines. Some compounds exhibited significant anticancer activities, comparable to the standard drug doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).

Sensing and Detection

Compounds with a coumarin benzothiazole structure have been developed as chemosensors for specific anions. A study presented the synthesis of four coumarin benzothiazole derivatives and investigated their crystal structures, photophysical properties, and recognition capabilities for cyanide anions. These compounds exhibited significant colorimetric and fluorescence responses upon interaction with cyanide, suggesting applications in environmental monitoring and chemical sensing (Wang et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibition properties. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions found these compounds to offer high inhibition efficiencies. Their adsorption onto metal surfaces was indicated to involve both physical and chemical interactions, suggesting potential use in protecting metals against corrosion (Hu et al., 2016).

Antioxidant Properties

The antioxidant capabilities of coumarin-substituted heterocyclic compounds have also been investigated. A specific study synthesized a coumarin derivative and evaluated its antioxidant activity, finding it exhibited high scavenging activity against DPPH radicals, suggesting potential health benefits and applications in pharmaceutical formulations (Abd-Almonuim et al., 2020).

Mécanisme D'action

Benzothiazoles

are heterocyclic compounds that have been studied for their potential anti-tubercular properties . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Chromenes

, on the other hand, are a class of organic compounds that are often used in medicinal chemistry due to their diverse biological activities. They have been found to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Safety and Hazards

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-4-13-11-14-18(12-17(13)28-20(25)6-3)27-16(5-2)21(22(14)26)23-24-15-9-7-8-10-19(15)29-23/h7-12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCMEBLHXCTWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

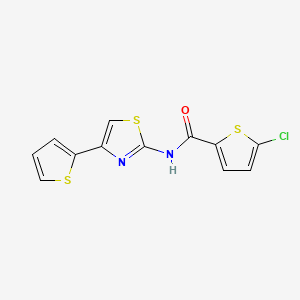

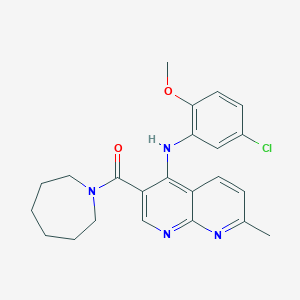

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)

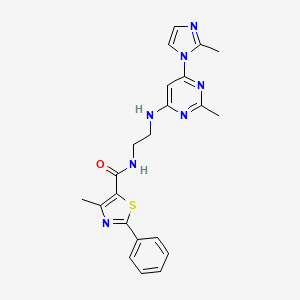

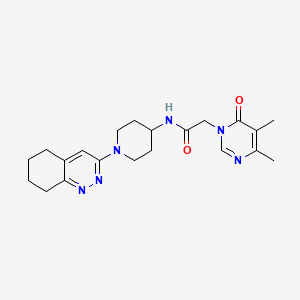

![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)

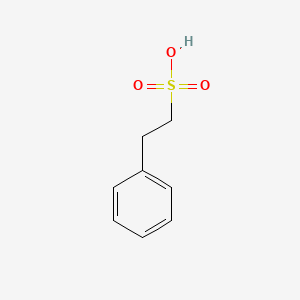

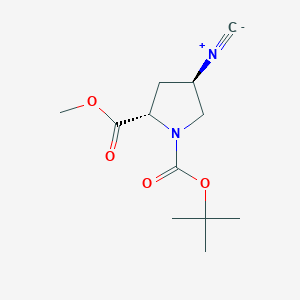

![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)